molecular formula C10H20N2S4Se B092866 Selenium diethyldithiocarbamate CAS No. 136-92-5

Selenium diethyldithiocarbamate

Cat. No. B092866
CAS RN: 136-92-5
M. Wt: 375.5 g/mol
InChI Key: RLULIUSIDLLCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenium diethyldithiocarbamate (SeDDC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SeDDC is a chelating agent that binds to heavy metals and has been studied extensively for its antioxidant and anticancer properties.

Mechanism of Action

Selenium diethyldithiocarbamate acts as a chelating agent by binding to heavy metals such as copper and zinc. Selenium diethyldithiocarbamate can also bind to other proteins and enzymes, which can affect their function. Selenium diethyldithiocarbamate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can also inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. Selenium diethyldithiocarbamate can also induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can inhibit angiogenesis by decreasing the expression of VEGF. Selenium diethyldithiocarbamate has been shown to decrease blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

Selenium diethyldithiocarbamate is a relatively stable compound that can be easily synthesized and purified. Selenium diethyldithiocarbamate is soluble in polar solvents such as water and ethanol, which makes it easy to administer in lab experiments. However, Selenium diethyldithiocarbamate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Selenium diethyldithiocarbamate. One area of research is the development of Selenium diethyldithiocarbamate analogs that have improved pharmacokinetic properties. Another area of research is the investigation of Selenium diethyldithiocarbamate in combination with other drugs for the treatment of cancer and other diseases. The potential use of Selenium diethyldithiocarbamate as a diagnostic tool for heavy metal poisoning is another area of research. Finally, the investigation of Selenium diethyldithiocarbamate in neurodegenerative disorders such as Alzheimer's disease is an area of research that warrants further investigation.
Conclusion:
Selenium diethyldithiocarbamate is a promising compound that has potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate acts as a chelating agent and has been shown to have antioxidant and anticancer properties. Selenium diethyldithiocarbamate has advantages and limitations for lab experiments, and there are several future directions for research on Selenium diethyldithiocarbamate. Overall, Selenium diethyldithiocarbamate is a compound that warrants further investigation for its potential therapeutic applications.

Synthesis Methods

Selenium diethyldithiocarbamate can be synthesized through the reaction of sodium diethyldithiocarbamate with selenium dioxide. The reaction yields a yellow-orange solid that is soluble in polar solvents such as water and ethanol. The purity of Selenium diethyldithiocarbamate can be confirmed through various analytical techniques such as infrared spectroscopy and nuclear magnetic resonance.

Scientific Research Applications

Selenium diethyldithiocarbamate has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. In cancer research, Selenium diethyldithiocarbamate has been studied for its ability to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate has also been studied for its potential to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors.

properties

CAS RN

136-92-5

Product Name

Selenium diethyldithiocarbamate

Molecular Formula

C10H20N2S4Se

Molecular Weight

375.5 g/mol

IUPAC Name

diethylcarbamothioylsulfanylselanyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C10H20N2S4Se/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3

InChI Key

RLULIUSIDLLCSW-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC

Canonical SMILES

CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC

Other CAS RN

136-92-5

Origin of Product

United States

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